

Application Notes and Protocols: Tildipirosin for the Control of Histophilus somni Outbreaks

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Tildipirosin** in managing respiratory disease in cattle caused by Histophilus somni. The information is intended to support research, clinical trial design, and the development of effective therapeutic strategies.

Introduction

Histophilus somni is a significant bacterial pathogen contributing to the bovine respiratory disease (BRD) complex, leading to considerable economic losses in the cattle industry. **Tildipirosin**, a semi-synthetic 16-membered tribasic macrolide antibiotic, has demonstrated efficacy in the treatment and control of BRD associated with H. somni.[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption, extensive lung tissue distribution, and a long elimination half-life, makes it a valuable tool in combating this challenging pathogen.

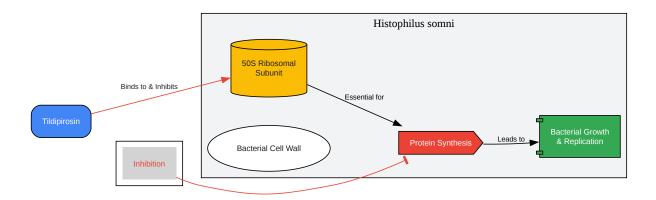
[3][4]

Mechanism of Action

Tildipirosin exerts its antibacterial effect by selectively binding to the bacterial 50S ribosomal subunit, thereby inhibiting essential protein synthesis.[1][5] This action is primarily bacteriostatic against Histophilus somni, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.[6] In some cases, particularly against other BRD



pathogens like Mannheimia haemolytica, it can be bactericidal.[2][7] The large size of the **tildipirosin** molecule makes it difficult for bacteria to excrete, contributing to its sustained intracellular concentrations and prolonged activity.[6]



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Caption: Mechanism of action of **Tildipirosin** on Histophilus somni.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy, pharmacokinetics, and in vitro activity of **Tildipirosin** against Histophilus somni.

Table 1: Minimum Inhibitory Concentration (MIC) of

Tildipirosin against Histophilus somni

Parameter	Value (μg/mL)	Reference(s)
MIC50	2	[7]
MIC90	4	[7][8]
MIC Range	0.5 - 8	[7]
MIC of Challenge Strain (7735)	2.0	[9]



MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of isolates are inhibited, respectively.

Table 2: Pharmacokinetic Properties of Tildipirosin in

Cattle (4 mg/kg SC)

Parameter (4 mg/kg 5)	Value	Reference(s)
Maximum Plasma Concentration (Cmax)	0.7 μg/mL	[3][7]
Time to Maximum Plasma Concentration (Tmax)	23 minutes	[3][7]
Absolute Bioavailability	78.9%	[3][7]
Terminal Half-life (Plasma)	Approximately 9 days	[7]
Volume of Distribution (Vz)	49.4 L/kg	[3]
Lung Tissue Concentration (Peak at 24h)	14.8 μg/g	[3][10]
Bronchial Fluid Concentration (Plateau at 24-72h)	~3.5 μg/g	[3][10]

Table 3: Clinical Efficacy of Tildipirosin in Bovine Respiratory Disease (BRD)



Study Type	Comparison	Outcome	Result	Reference(s)
Natural Infection Field Study	Tildipirosin vs. Saline Control	Treatment Success Rate	79% vs. 51% (p = 0.0001)	[1][11]
Experimental H. somni Challenge	Tildipirosin vs. Tulathromycin vs. Saline	Mean Clinical Score	Significantly lower for Tildipirosin	[9][12]
Experimental H. somni Challenge	Tildipirosin vs. Tulathromycin vs. Saline	Mean Lung Consolidation	Significantly lower for Tildipirosin	[9][12]
Natural Infection Field Study	Tildipirosin vs. Tulathromycin	Treatment Success Rate (Day 14)	84.8% vs. 79.3%	[13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of Tildipirosin against Experimental Histophilus somni Challenge in Calves

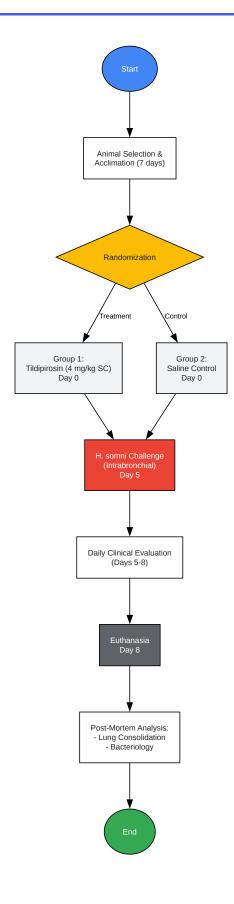
This protocol is based on methodologies described in studies evaluating the metaphylactic efficacy of **Tildipirosin**.[9][12]

- 1. Animal Selection and Acclimation:
- Select healthy, male Holstein or Holstein-crossbreed calves, approximately 3 months of age.
- House calves individually and allow for an acclimation period of at least 7 days before the start of the experiment.
- Ensure calves are free from respiratory pathogens prior to the study by conducting appropriate diagnostic tests (e.g., nasal swabs, serology).
- 2. Experimental Design and Treatment Administration:

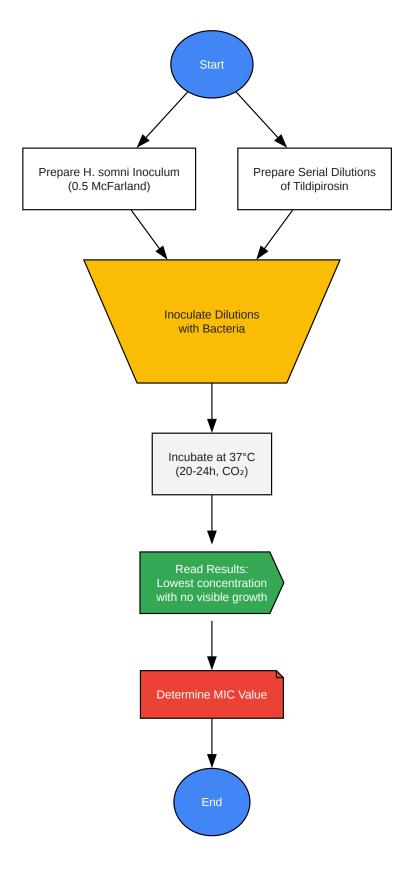


- Randomly allocate calves to treatment groups (e.g., Tildipirosin, placebo control, positive control).
- On Day 0, administer a single subcutaneous (SC) injection of Tildipirosin at a dosage of 4 mg/kg body weight.[9][14]
- Administer the placebo (e.g., sterile saline solution) to the control group at an equivalent volume.[9]
- 3. Histophilus somni Challenge:
- On Day 5 post-treatment, challenge the calves with a pathogenic strain of Histophilus somni (e.g., strain 7735 with a known MIC).[9]
- The challenge should be administered via intrabronchial inoculation of a bacterial suspension (e.g., 1.6 x 10⁹ CFUs/mL in 10 mL of PBS with 5% bovine fetal serum).[9]
- 4. Clinical Evaluation and Data Collection:
- Conduct daily clinical evaluations from Day 5 to Day 8.
- Record clinical scores based on parameters such as rectal temperature, respiratory rate, demeanor, and nasal discharge.
- On Day 8, euthanize the calves for post-mortem analysis.
- 5. Post-Mortem Analysis:
- Perform a gross pathological evaluation of the lungs and calculate the percentage of lung consolidation.
- Collect bronchial secretion samples for bacteriological culture to confirm the presence or absence of H. somni.[9][12]









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